3-(Chlorosulfonyl)-2-fluorobenzoic acid 3-(Chlorosulfonyl)-2-fluorobenzoic acid
Brand Name: Vulcanchem
CAS No.: 1909327-45-2
VCID: VC2884995
InChI: InChI=1S/C7H4ClFO4S/c8-14(12,13)5-3-1-2-4(6(5)9)7(10)11/h1-3H,(H,10,11)
SMILES: C1=CC(=C(C(=C1)S(=O)(=O)Cl)F)C(=O)O
Molecular Formula: C7H4ClFO4S
Molecular Weight: 238.62 g/mol

3-(Chlorosulfonyl)-2-fluorobenzoic acid

CAS No.: 1909327-45-2

Cat. No.: VC2884995

Molecular Formula: C7H4ClFO4S

Molecular Weight: 238.62 g/mol

* For research use only. Not for human or veterinary use.

3-(Chlorosulfonyl)-2-fluorobenzoic acid - 1909327-45-2

Specification

CAS No. 1909327-45-2
Molecular Formula C7H4ClFO4S
Molecular Weight 238.62 g/mol
IUPAC Name 3-chlorosulfonyl-2-fluorobenzoic acid
Standard InChI InChI=1S/C7H4ClFO4S/c8-14(12,13)5-3-1-2-4(6(5)9)7(10)11/h1-3H,(H,10,11)
Standard InChI Key VVXPMHNYFDAEJU-UHFFFAOYSA-N
SMILES C1=CC(=C(C(=C1)S(=O)(=O)Cl)F)C(=O)O
Canonical SMILES C1=CC(=C(C(=C1)S(=O)(=O)Cl)F)C(=O)O

Introduction

3-(Chlorosulfonyl)-2-fluorobenzoic acid is a complex organic compound with the molecular formula C7H4ClFO4S. It is a derivative of benzoic acid, featuring both chlorosulfonyl and fluorine substituents. This compound is of interest in various chemical and pharmaceutical applications due to its unique functional groups.

Synthesis and Applications

The synthesis of 3-(chlorosulfonyl)-2-fluorobenzoic acid typically involves the reaction of appropriate benzoic acid derivatives with chlorosulfonic acid. This compound can serve as a precursor for various chemical transformations, including the synthesis of pharmaceuticals, agrochemicals, and advanced materials.

Applications:

  • Pharmaceuticals: It can be used as an intermediate in the synthesis of drugs due to its reactive functional groups.

  • Agrochemicals: The compound's unique structure makes it suitable for developing new pesticides or herbicides.

  • Advanced Materials: It may be utilized in the synthesis of polymers or other materials with specific properties.

Research Findings

Research on 3-(chlorosulfonyl)-2-fluorobenzoic acid is limited, but its potential applications in organic synthesis are significant. The compound's reactivity, particularly the chlorosulfonyl group, allows for various chemical modifications, making it a valuable building block in organic chemistry.

CompoundReaction ConditionsProduct
3-(Chlorosulfonyl)-2-fluorobenzoic acidReaction with aminesSulfonamides
3-(Chlorosulfonyl)-2-fluorobenzoic acidHydrolysisSulfonic acid derivatives

Safety and Handling

Handling 3-(chlorosulfonyl)-2-fluorobenzoic acid requires caution due to its potential reactivity and toxicity. It is essential to follow proper safety protocols, including the use of protective equipment and working in well-ventilated areas.

Safety MeasureDescription
Protective EquipmentGloves, goggles, lab coat
Storage ConditionsCool, dry place, away from incompatible substances
Handling PrecautionsAvoid inhalation, skin contact

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